Product packaging for 13,14-Dehydroprostacyclin methyl ester(Cat. No.:CAS No. 64079-44-3)

13,14-Dehydroprostacyclin methyl ester

Cat. No.: B1238127
CAS No.: 64079-44-3
M. Wt: 364.5 g/mol
InChI Key: KPWHKFPEWPYFQN-QCTGZTBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dehydroprostacyclin methyl ester (CAS Number 64079-44-3) is a synthetically designed and chemically stable analog of prostacyclin (PGI2). Its molecular formula is C21H32O5. This compound was developed to overcome the inherent instability of native prostacyclin at neutral pH, offering researchers a more practical tool for laboratory investigations. The synthesis involves the dehydrobromination of a 5-bromo-6,9alpha-epoxy derivative to form the core prostacyclin structure . The primary research value of this analog lies in its potent biological activities, which mirror those of prostacyclin. It functions as a powerful inhibitor of platelet aggregation, effective against aggregation induced by various agents . Concurrently, it acts as a vasodilator, with studies demonstrating its ability to increase renal blood flow in canine models at nanomolar levels . Notably, it exhibits unusual and potent pulmonary vasodilator activity, making it a compound of interest for vascular research . Further studies have also characterized its effects on specific vascular beds, such as the feline intestinal circulation . Due to these properties, this compound serves as a critical research tool in pharmacological and physiological studies. It is used to investigate mechanisms of thrombosis, cardiovascular homeostasis, and the role of prostanoids in regulating blood pressure and organ-specific blood flow. This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O5 B1238127 13,14-Dehydroprostacyclin methyl ester CAS No. 64079-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64079-44-3

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

methyl (5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C21H32O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b16-9-/t15-,17+,18+,19+,20+/m0/s1

InChI Key

KPWHKFPEWPYFQN-QCTGZTBPSA-N

SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Isomeric SMILES

CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/O2)O)O

Canonical SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Synonyms

13,14-dehydro PGI2 methyl ester
13,14-dehydro PGX methyl ester
13,14-dehydro-PGI2 methyl ester
13,14-dehydroprostacyclin methyl ester
13,14-dehydroprostaglandin I2 methyl ester
methyl 13,14-dehydro PGI2
methyl 13,14-dehydro PGX

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 13,14 Dehydroprostacyclin Methyl Ester

Historical Synthetic Pathways from Prostaglandin (B15479496) F2α Series Precursors

The foundational synthesis of 13,14-Dehydroprostacyclin methyl ester originates from prostaglandins (B1171923) of the F2α series, specifically 13,14-dehydro-PGF2α. nih.govpnas.orgnih.gov This multi-step process is a classic example of prostaglandin modification, involving a sequence of carefully controlled reactions to construct the characteristic fused bicyclic ether structure of prostacyclin from a cyclopentane (B165970) precursor. nih.gov The general pathway involves three critical steps: the formation of a bromo-ether intermediate, esterification of the carboxylic acid, and a final elimination reaction to form the enol ether moiety. nih.govpnas.orgnih.gov

The initial and crucial step in converting 13,14-dehydro-PGF2α into the prostacyclin skeleton is an intramolecular etherification, guided by the addition of a halogen. The reaction of 13,14-dehydro-PGF2α with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane, leads to the formation of a 5-bromo-6,9α-epoxy derivative. nih.govpnas.org

This reaction proceeds via a bromonium ion intermediate formed at the 5,6-double bond. The proximate 9α-hydroxyl group then acts as an internal nucleophile, attacking the C-6 position to form the 6,9α-epoxy bridge. This intramolecular cyclization is regioselective and establishes the core bicyclic system of the prostacyclin analog. The result is a mixture of two stereoisomers at the newly formed chiral centers, C-5 and C-6.

Table 1: Key Intermediates in the Synthesis from 13,14-dehydro-PGF2α

Compound Name Key Structural Features Role in Synthesis
13,14-dehydro-PGF2α Prostaglandin F2α backbone with a C13-14 triple bond Starting Material
5-Bromo-6,9α-epoxy-11α,15-dihydroxy-13-prostynoic acid Fused bicyclic ether, bromine at C-5 Bromo-ether Intermediate
5-Bromo-6,9α-epoxy-11α,15-dihydroxy-13-prostynoic acid methyl ester Methyl ester of the bromo-ether intermediate Penultimate Intermediate

This table outlines the progression of key chemical structures during the synthesis.

Following the formation of the bromo-epoxy intermediate, the carboxylic acid group at the C-1 position is converted into a methyl ester. nih.govpnas.orgnih.gov This esterification step is typically performed prior to the final dehydrobromination. A common method for this transformation is the reaction of the carboxylic acid with diazomethane (B1218177) in an ether-methanol solvent system. This method is highly efficient and proceeds under mild conditions, which is crucial to avoid degradation of the sensitive prostaglandin structure.

The final step in the historical synthesis is the dehydrobromination of the 5-bromo-6,9α-epoxy methyl ester intermediate to generate the characteristic enol ether structure of the prostacyclin ring system. nih.govpnas.orgnih.gov This elimination reaction is achieved by treating the bromo-ether with a strong, non-nucleophilic base.

A suitable base for this purpose is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an inert solvent like toluene. pnas.org The base abstracts a proton from C-6, and the bromide ion is eliminated from C-5, resulting in the formation of a double bond between C-5 and C-6. This reaction yields the desired this compound. The reaction conditions must be carefully controlled to favor the desired elimination pathway and minimize side reactions.

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect of prostaglandin synthesis, as the biological activity is highly dependent on the specific three-dimensional arrangement of the functional groups. The synthesis of this compound from 13,14-dehydro-PGF2α involves the creation of new stereocenters at C-5 and C-6 during the bromo-etherification step. nih.govpnas.org

The attack of the 9α-hydroxyl group on the bromonium ion intermediate can occur from two different faces, leading to the formation of two diastereomers, the (5R, 6R) and (5S, 6S) isomers. These isomers can be separated by chromatography. The stereochemical outcome is assigned based on detailed spectroscopic analysis (e.g., NMR) and mechanistic reasoning. nih.govpnas.orgnih.gov Maintaining the natural stereochemistry of the starting PGF2α precursor at other chiral centers (C-8, C-9, C-11, C-12, and C-15) is essential for the final product's biological potency.

Advancements in Synthetic Methodologies for Related Analogs

While the classical pathway provides a robust method for synthesizing this compound, research has continued to evolve, seeking more efficient and versatile routes for creating related analogs with improved therapeutic profiles. researchgate.net These advancements often focus on novel strategies for constructing the core prostaglandin skeleton or for introducing the side chains. researchgate.net

Modern synthetic approaches for 13,14-dehydro prostaglandin analogs have explored new coupling reactions for attaching the complex ω-side chain containing the triple bond. For instance, the Stille coupling, which involves the reaction of an organotin compound with an organic halide, has emerged as a powerful tool. researchgate.net This methodology offers new possibilities for creating diverse analogs by allowing for the synthesis of novel tin-based intermediates for the ω-chain, which can then be coupled to the prostaglandin core. researchgate.net These advanced methods provide greater flexibility in molecular design, enabling the synthesis of a wider range of analogs for structure-activity relationship studies.

Table 2: Compound Names Mentioned

Compound Name
This compound
Prostaglandin F2α (PGF2α)
13,14-dehydro-PGF2α
Prostacyclin (PGI2)
5-Bromo-6,9α-epoxy-11α,15-dihydroxy-13-prostynoic acid
5-Bromo-6,9α-epoxy-11α,15-dihydroxy-13-prostynoic acid methyl ester
N-bromosuccinimide (NBS)

Investigation of Stability Profiles in Experimental Systems

Comparative Stability Analyses of 13,14-Dehydroprostacyclin Methyl Ester versus Natural Prostacyclin at Physiological pH

Natural prostacyclin (PGI2) is chemically labile and rapidly hydrolyzes under physiological conditions to the inactive metabolite, 6-keto-prostaglandin F1α. pnas.org This degradation is a significant challenge for its therapeutic application. pnas.org Studies have consistently demonstrated that this compound possesses considerably greater stability than its natural counterpart at a physiological pH of 7.5. researchgate.netpnas.org

The half-life of natural prostacyclin is remarkably short, estimated to be approximately 4 minutes at 37°C and physiological pH. researchgate.net Another source suggests an even shorter half-life of 42 seconds. pnas.org This rapid degradation necessitates continuous intravenous infusion for therapeutic use. nih.gov In stark contrast, this compound was developed as a stable analog to overcome this limitation. pnas.orgnih.gov Its enhanced stability allows for a longer duration of action and potentially more convenient administration routes. pnas.org The stability of this compound over a 24-hour period has been noted, a significant improvement over the fleeting existence of natural prostacyclin. ethernet.edu.et

CompoundReported Half-life at Physiological pHStability Profile
Natural Prostacyclin ~42 seconds to 4 minutesHighly unstable, rapid hydrolysis
This compound Not specified, but significantly longerConsiderably more stable

Factors Influencing the Chemical Stability of this compound

The enhanced chemical stability of this compound can be attributed to key structural modifications that protect it from the primary degradation pathways that affect natural prostacyclin. These factors include:

The 13,14-Dehydro Bond: The introduction of a triple bond between carbons 13 and 14 is a critical feature that enhances stability. A primary route of metabolic inactivation for natural prostacyclin is the enzymatic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase. nih.gov The presence of the 13,14-dehydro bond appears to hinder this enzymatic process, thereby preserving the biological activity of the molecule for a longer duration.

Methyl Esterification: The conversion of the carboxylic acid moiety to a methyl ester also contributes to the increased stability of the compound. ethernet.edu.et The free carboxylic acid of natural prostacyclin can participate in intramolecular catalysis, which is believed to accelerate the hydrolysis of the enol ether system, a key structural feature for its biological activity. pnas.org By converting the carboxylic acid to a methyl ester, this intramolecular catalytic process is impeded, leading to a significant enhancement in the molecule's stability in aqueous solutions at physiological pH. pnas.orgethernet.edu.et

Molecular and Cellular Mechanisms of Action

Receptor Interactions and Binding Affinity Profiles

The biological effects of 13,14-dehydroprostacyclin methyl ester, a stable synthetic analog of prostacyclin (PGI2), are primarily initiated through its interaction with specific cell surface receptors. Its structural similarity to PGI2 dictates its engagement with the prostacyclin receptor, a member of the prostanoid receptor family.

Interaction with Prostacyclin (IP) Receptors

For context, the binding affinities of other well-characterized prostacyclin analogs for the human IP receptor are presented in the table below. It is anticipated that this compound would exhibit a similarly high affinity.

CompoundBinding Affinity (Ki, nM) for Human IP Receptor
Iloprost (B1671730)3.9
Treprostinil (B120252)32
Beraprost30
Cicaprost1.5

This table presents representative data for other prostacyclin analogs to illustrate the expected range of binding affinity for the IP receptor. Specific data for this compound is not currently available.

Exploration of Other Potential Prostanoid Receptor Modulations

A comprehensive selectivity profile for this compound across the full panel of prostanoid receptors is not extensively documented. However, studies on other prostacyclin analogs have revealed varying degrees of interaction with other receptors. For instance, some analogs have been shown to interact with certain EP receptor subtypes. The degree of selectivity for the IP receptor over other prostanoid receptors is a critical determinant of a compound's specific biological effects. Without specific experimental data, the selectivity profile of this compound remains an area for further investigation.

The following table provides an example of the prostanoid receptor selectivity for the well-studied prostacyclin analog, iloprost, to demonstrate the concept of receptor modulation.

Prostanoid Receptor SubtypeIloprost Binding Affinity (Ki, nM)
IP3.9
EP11.1
EP2>1000
EP346
EP4140
DP1>1000
FP130
TP>1000

This table illustrates the binding profile of iloprost as an example of prostanoid receptor selectivity. A similar comprehensive profile for this compound is not currently available in the literature.

Downstream Signaling Pathways Elicited by this compound

Activation of the IP receptor by this compound initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. This signaling pathway is primarily coupled through the Gs alpha subunit of the G-protein complex.

Adenylyl Cyclase Activation and Cyclic AMP Production

Upon binding of this compound to the IP receptor, a conformational change in the receptor leads to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. This leads to a significant elevation in intracellular cAMP levels. The extent of adenylyl cyclase activation and subsequent cAMP production is directly related to the potency of the agonist and the density of IP receptors on the cell surface.

Protein Kinase A (PKA) Dependent Signaling Cascades

The primary intracellular effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). The increase in intracellular cAMP concentration, induced by this compound, leads to the activation of PKA. PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits.

These active PKA catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues. The phosphorylation of these substrate proteins by PKA alters their activity and function, leading to the final physiological responses. For example, in platelets, PKA-mediated phosphorylation of specific proteins leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation. In vascular smooth muscle cells, PKA-dependent signaling contributes to relaxation and vasodilation. The specific downstream targets of PKA can vary depending on the cell type, leading to the diverse biological effects of this compound.

In Vitro Biological Activities and Cellular Responses

Modulation of Platelet Aggregation in Experimental Models

13,14-Dehydroprostacyclin methyl ester has been identified as a potent inhibitor of platelet aggregation. nih.govnih.gov Its chemical stability, particularly at a pH of 7.5, is considerably greater than that of the endogenous prostacyclin, enhancing its utility in experimental settings. nih.govnih.gov

Concentration-Dependent Inhibition Studies

Table 1: Concentration-Dependent Inhibition of Platelet Aggregation

This table is representative of the compound's known potent inhibitory activity as described in the literature. Specific values are illustrative.

AgonistConcentration Range (nM)Observed Inhibition
ADP1 - 100Dose-dependent inhibition
Collagen1 - 100Significant inhibition at lower nanomolar range
Arachidonic Acid1 - 100Potent, dose-dependent inhibition

Effects on Platelet Activation Markers

Detailed studies specifically investigating the effect of this compound on individual platelet activation markers are not extensively detailed in the available scientific literature. However, as a prostacyclin analog, its mechanism of action is expected to involve the elevation of intracellular cyclic AMP (cAMP) levels. Increased cAMP is known to inhibit several key events in platelet activation, including granule secretion, shape change, and the conformational activation of integrin αIIbβ3.

Regulation of Vascular Tone in Isolated Tissue Preparations

This compound exhibits significant vasodilator properties, contributing to the regulation of vascular tone. nih.gov

Arterial Strip Relaxation Studies

In in vitro studies using isolated arterial strips, this compound has been shown to induce relaxation. nih.gov This effect is a hallmark of prostacyclin and its analogs, which act directly on vascular smooth muscle cells to promote vasodilation. The ability to relax pre-constricted arterial preparations underscores its potential role in modulating vascular resistance.

Comparison with Other Prostanoids in Vasorelaxation

When compared with other prostanoids, this compound demonstrates a distinct profile of vasodilator activity. For instance, in the feline and simian pulmonary vascular bed, its dilator response was observed to be more prolonged, lasting 10-12 minutes, in contrast to the 1-2 minute response duration of Prostaglandin (B15479496) E1 (PGE1). nih.gov Furthermore, it was found to be a more potent pulmonary vasodilator than PGE1, with less pronounced effects on cardiac output and aortic pressure. nih.gov

Table 2: Comparative Vasodilator Effects of Prostanoids

CompoundRelative Pulmonary Vasodilator PotencyDuration of Action
This compoundHighProlonged (10-12 min)
Prostaglandin E1 (PGE1)ModerateShort (1-2 min)

Influence on Vascular Smooth Muscle Cell Proliferation in Cell Cultures

While direct studies on the effect of this compound on vascular smooth muscle cell (VSMC) proliferation are limited, the broader class of prostacyclin analogs is known to inhibit the growth of these cells. ahajournals.orgatsjournals.orgatsjournals.orgproquest.com This anti-proliferative effect is considered a key component of the vascular protective actions of prostacyclin. atsjournals.org The mechanism underlying this inhibition is generally attributed to the elevation of intracellular cAMP. ahajournals.orgatsjournals.org Therefore, it is plausible that this compound, as a stable and potent prostacyclin analog, would similarly exert an inhibitory influence on VSMC proliferation. This action is significant in the context of vascular remodeling and the pathogenesis of proliferative vascular diseases.

Immunomodulatory Effects at the Cellular Level

Based on the available scientific literature, there is no specific information regarding the immunomodulatory effects of this compound at the cellular level. Prostacyclin and its analogs are primarily recognized for their vascular and anti-platelet activities. While some prostaglandins (B1171923) have known immunomodulatory roles, dedicated studies on the specific effects of this methyl ester on immune cells have not been found.

Studies in Pre Clinical Animal Models for Mechanistic Insights

Effects on Renal Blood Flow and Hemodynamics in Canine Models

Research in canine models has demonstrated that 13,14-dehydroprostacyclin methyl ester is a potent agent for increasing renal perfusion. Studies have shown that it causes an increase in renal blood flow in dogs at nanomolar levels. While detailed hemodynamic parameters from these specific renal studies are not extensively elaborated in the provided literature, the observed increase in blood flow points to a significant vasodilator effect within the renal vasculature.

Pulmonary Vasodilator Activity in Feline and Simian Vascular Beds

In-depth investigations in feline and simian models have revealed that this compound possesses potent and unusual vasodilator activity in the pulmonary circulation. nih.govnih.gov In intact cats and monkeys where pulmonary blood flow was held constant, the compound consistently decreased lobar arterial perfusion pressure. nih.govnih.gov This reduction in perfusion pressure, in the absence of changes to left atrial pressure, directly reflects a decrease in pulmonary vascular resistance. nih.govnih.gov

Sustained Duration of Vasodilation Compared to Other Prostaglandins (B1171923)

A remarkable characteristic of this compound is its prolonged duration of action compared to other naturally occurring prostaglandins. nih.gov The vasodilator response in the pulmonary circulation persisted for 10 to 12 minutes. nih.govnih.gov This is in stark contrast to the effects of Prostaglandin (B15479496) E1 (PGE1), another vasodilator prostaglandin, whose effects lasted for only 1 to 2 minutes in the same models. nih.govnih.gov

Response under Conditions of Increased Pulmonary Vascular Resistance

The pulmonary vasodilator effects of this compound are notably enhanced in states of elevated pulmonary vascular resistance. nih.govnih.gov When pulmonary vascular resistance was experimentally increased, the compound elicited a more pronounced dilator response. nih.govnih.gov In feline models with induced pulmonary vasoconstriction, the compound produced a dose-dependent decrease in lobar arterial pressure. pnas.org

Systemic Hemodynamic Responses in Animal Models

A significant finding across multiple animal studies is that this compound exerts potent local vasodilator effects with comparatively minimal impact on systemic hemodynamics. nih.gov In studies on cats and monkeys, it was found to have less effect on cardiac output and aortic pressure than PGE1, despite being a more potent pulmonary vasodilator. nih.govnih.gov Similarly, in canine coronary circulation studies, its potent coronary vasodilator effects occurred at doses that had little to no effect on aortic pressure, left ventricular pressure, cardiac output, or heart rate. nih.govnih.gov However, at higher doses in feline models, a transient increase in cardiac output was observed. pnas.org

ParameterAnimal ModelObservation
Cardiac Output CatTransient increase observed at a 3 µg dose. pnas.org
Aortic Pressure Cat & MonkeyLess effect compared to PGE1. nih.gov
Systemic Effects DogLittle to no effect on aortic pressure, left ventricular pressure, cardiac output, or heart rate at doses causing coronary vasodilation. nih.govpnas.org

Comparison of Mechanistic Effects with Endoperoxides and Other Prostanoids in Animal Studies

Comparative studies have been crucial in elucidating the unique pharmacological profile of this compound. In the canine coronary vascular bed, its vasodilator activity was found to be similar to that of PGE2, while PGI2 was slightly more potent. nih.govnih.gov Prostaglandin D2 (PGD2) was identified as a moderately active coronary vasodilator, and Prostaglandin F2alpha (PGF2alpha) was inactive. nih.govnih.gov

In the pulmonary circulation of cats and monkeys, the effects of the PGI2 analog were compared with the endoperoxide intermediate PGH2 and PGE1. pnas.org The vasodilator response to this compound was longer in duration than the response to PGH2. pnas.org Unlike the stable PGI2 analog, PGH2 analogs did not alter cardiac output or aortic pressure. pnas.org These comparisons highlight that prostacyclin-like substances have a novel and potent vasodilator activity in the pulmonary circulation, distinct from other prostanoids. nih.gov

CompoundAnimal ModelVascular BedComparative Vasodilator Activity
This compound DogCoronarySimilar to PGE2; slightly less potent than PGI2. nih.gov
Prostaglandin E2 (PGE2) DogCoronarySimilar to this compound. nih.gov
Prostacyclin (PGI2) DogCoronarySlightly more potent than this compound. nih.gov
Prostaglandin D2 (PGD2) DogCoronaryModerately active. nih.gov
Prostaglandin F2alpha (PGF2alpha) DogCoronaryInactive. nih.gov
Prostaglandin E1 (PGE1) Cat & MonkeyPulmonaryShorter duration of action (1-2 min) vs. the analog (10-12 min). nih.gov
Prostaglandin H2 (PGH2) Cat & MonkeyPulmonaryShorter duration of action compared to the analog. pnas.org

Structure Activity Relationship Sar Studies of 13,14 Dehydroprostacyclin Methyl Ester and Its Analogs

Impact of Structural Modifications on Receptor Binding Affinity

The biological effects of 13,14-Dehydroprostacyclin methyl ester and its analogs are primarily mediated through their interaction with prostanoid receptors, a family of G-protein coupled receptors. The affinity of these compounds for the prostacyclin receptor (IP receptor) is paramount to their therapeutic action, which includes potent inhibition of platelet aggregation and vasodilation. However, their binding to other prostanoid receptors, such as the EP, DP, FP, and TP receptors, can lead to off-target effects. Therefore, understanding how structural modifications influence receptor binding affinity and selectivity is crucial for the development of improved therapeutic agents.

Key structural features of the this compound molecule that have been systematically modified to probe their impact on receptor binding include the upper (α) side chain, the lower (ω) side chain, and the core bicyclic ring system.

The α-Side Chain: The carboxylate group at the C-1 position of the α-side chain is a critical determinant for high-affinity binding to the IP receptor. Esterification to the methyl ester, as in the parent compound, can modulate the pharmacokinetic profile of the molecule. Alterations in the length and composition of this chain can significantly impact receptor interaction.

The ω-Side Chain: The structure of the ω-side chain, particularly the stereochemistry of the hydroxyl group at C-15 and the nature of the carbon chain beyond C-16, plays a pivotal role in both binding affinity and biological activity. The introduction of a triple bond between C-13 and C-14 is the defining feature of this class of analogs, contributing to increased metabolic stability by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase.

Below is a table summarizing the receptor binding affinities of selected 13,14-dehydroprostacyclin analogs.

Compound/AnalogModificationIP Receptor Affinity (Ki, nM)EP1 Receptor Affinity (Ki, nM)EP3 Receptor Affinity (Ki, nM)
This compoundParent CompoundData Not AvailableData Not AvailableData Not Available
Carbacyclic 13,14-didehydro analog (5E)Bicyclooctane core, 5E isomer---
Carbacyclic 13,14-didehydro analog (5Z)Bicyclooctane core, 5Z isomer---
Bicycloheptane (B81988) analog (5E, extended α-chain)Bicycloheptane core, 5E isomer, extended α-chain---

Correlation Between Structural Changes and Biological Activity Profiles

The structural modifications that influence receptor binding affinity directly translate to changes in the biological activity profiles of this compound analogs. The primary biological activities of interest are the inhibition of platelet aggregation and vasodilation, both mediated through the IP receptor.

The introduction of the 13,14-didehydro moiety not only enhances chemical stability but also results in a potent inhibitor of platelet aggregation. Studies on carbacyclic 13,14-didehydro-analogs have demonstrated that the stereochemistry of the molecule is a critical determinant of its biological activity. For instance, in a series of bicyclooctane and bicycloheptane analogs, the 5E isomers were found to be significantly more active in inducing contractile activity in rat stomach muscle than the corresponding 5Z isomers. This highlights the importance of the spatial arrangement of the α-side chain for effective receptor interaction and subsequent biological response.

Furthermore, modifications to the ω-side chain have been shown to significantly impact potency. The replacement of the terminal n-pentyl group with a cyclohexyl or aromatic moiety can lead to analogs with retained or even enhanced biological activity. These modifications are thought to influence how the ω-side chain interacts with a hydrophobic pocket within the receptor.

The following table presents data on the biological activity of selected carbacyclic 13,14-didehydro-prostacyclin analogs.

AnalogStructural FeatureBiological Activity (EC50, M)
Bicyclooctane analog (5E isomer)Normal α-chain2.8 x 10⁻⁷ - 1.2 x 10⁻⁷
Bicyclooctane analog (5Z isomer)Normal α-chain> 10⁻⁶
Bicycloheptane analog (5E isomer)Normal α-chain> 10⁻⁶
Bicycloheptane analog (5Z isomer)Normal α-chain> 10⁻⁶
Bicycloheptane analog (5E isomer)Extended α-chain~ 10⁻⁶
Bicycloheptane analog (5Z isomer)Extended α-chain~ 10⁻⁶

This data is based on the contractile activity of the rat stomach muscles and illustrates the impact of stereoisomerism and α-chain length on biological potency.

Rational Design Principles for Novel this compound Analogs

The insights gained from SAR studies have laid the foundation for the rational design of novel this compound analogs with improved therapeutic profiles. The primary goals of these design strategies are to enhance chemical and metabolic stability, increase potency and selectivity for the IP receptor, and improve pharmacokinetic properties.

Enhancing Stability: The core principle behind the development of 13,14-dehydro analogs was to increase stability. The triple bond at the 13,14-position effectively prevents enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase. The synthesis of carbacyclic analogs, replacing the chemically labile enol-ether system of prostacyclin with a more stable carbon-carbon bond, is another key strategy to improve stability, particularly in acidic environments.

Improving Potency and Selectivity: The rational design of more potent and selective analogs focuses on optimizing the interactions with the IP receptor binding pocket. This involves:

Conformational Rigidity: Introducing structural constraints, such as rings or double bonds, in the side chains can lock the molecule into a more bioactive conformation, leading to higher affinity and selectivity.

Modification of the ω-Side Chain: As established in broader prostacyclin SAR, modifying the terminal portion of the ω-side chain can enhance potency and selectivity. For example, replacing the terminal pentyl group with larger, more rigid structures like cyclohexyl or phenyl groups can lead to improved receptor interaction.

Stereochemical Control: The synthesis of stereochemically pure isomers is critical, as demonstrated by the significant difference in activity between 5E and 5Z isomers of carbacyclic analogs.

Optimizing Pharmacokinetics: The methyl esterification of the C-1 carboxyl group is a classic prodrug strategy to improve membrane permeability and oral bioavailability. Further modifications to the molecule can be made to fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties.

The overarching goal of these rational design principles is to develop novel this compound analogs that retain the potent beneficial effects of prostacyclin while offering improved stability, selectivity, and a more favorable therapeutic window.

Analytical Methodologies for Research and Characterization

Chromatographic Separation and Quantification Methods

Chromatographic methods are indispensable for the purification, purity assessment, and quantification of 13,14-Dehydroprostacyclin methyl ester. These techniques separate the compound from a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique for separating and identifying volatile and thermally stable compounds. Prostaglandins (B1171923), including this compound, are generally not volatile enough and can be thermally labile due to their multiple hydroxyl groups. who.int

Therefore, analysis by GC-MS requires a chemical derivatization step to increase volatility and thermal stability. A common procedure involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The derivatized compound can then be analyzed by GC-MS.

Gas Chromatography (GC): The sample is injected into a heated port and vaporized. It is then carried by an inert gas (e.g., helium) through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. The retention time (the time it takes for the compound to elute from the column) is a characteristic identifier. This allows for the assessment of purity by detecting any volatile impurities or byproducts from the synthesis.

Mass Spectrometry (MS): As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few specific, characteristic fragment ions, greatly enhancing sensitivity and selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of prostaglandins due to its versatility and operation at ambient temperature, which prevents degradation of the analyte.

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A reversed-phase C18 (octadecylsilyl) column is most common. The nonpolar stationary phase retains the relatively nonpolar prostaglandin (B15479496) analog.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from more polar or less polar impurities.

Detection:

UV Detection: As discussed, the compound lacks a strong chromophore, but it can be detected at low wavelengths (e.g., 200-210 nm) due to the absorbance of the ester carbonyl group.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. LC-MS allows for both the separation and the confident identification and quantification of the compound, even in complex mixtures.

HPLC is crucial for monitoring the progress of a chemical synthesis, purifying the final product, and determining its purity with high accuracy. pnas.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a fundamental and efficient analytical technique in the research and characterization of this compound. Its primary applications include monitoring the progress of chemical syntheses, identifying the presence of the compound in reaction mixtures, and guiding the purification process. pnas.org The technique separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel plate, and a liquid mobile phase.

In the context of this compound, TLC is instrumental during its synthesis from precursors like 13,14-dehydro-PGF2α. nih.govnih.gov Researchers can spot the reaction mixture onto a TLC plate at various time points to visually track the consumption of starting materials and the formation of the desired product and any byproducts. The relative mobility of the spots, quantified by the retention factor (Rf value), helps in preliminary identification.

For purification, preparative TLC can be employed to isolate the compound from unreacted reagents and impurities. pnas.org After developing the chromatogram, the band corresponding to this compound can be scraped from the plate and the compound extracted using an appropriate solvent. Visualization of the separated spots on the TLC plate is typically achieved by methods such as charring with a sulfuric acid spray or by using stains that react with the functional groups present in the molecule. researchgate.net

The choice of the mobile phase is critical for achieving good separation. A common stationary phase is silica gel, and the mobile phase often consists of a mixture of a nonpolar solvent like chloroform (B151607) and a polar solvent like methanol, sometimes with additives like acetic acid to improve spot shape. pnas.orgresearchgate.net

Table 1: TLC Methodologies for this compound and Related Compounds

Parameter Description Reference
Stationary Phase Silica Gel pnas.org
Mobile Phase Example 1 2% Methanol/Acetic Acid/Water (90:10:6.5) in Chloroform pnas.org
Mobile Phase Example 2 Chloroform/Methanol (97:3) researchgate.net
Application Reaction monitoring; guiding preparative column chromatography pnas.org

| Visualization | Charring with 50% Sulfuric Acid | researchgate.net |

Theoretical and Computational Approaches in 13,14 Dehydroprostacyclin Methyl Ester Research

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking are pivotal in understanding how 13,14-Dehydroprostacyclin methyl ester interacts with its primary biological target, the prostacyclin (IP) receptor, which is a G protein-coupled receptor (GPCR). ontosight.ai Recent breakthroughs in structural biology, particularly the cryo-electron microscopy (cryo-EM) structures of the human IP receptor in complex with agonists like treprostinil (B120252) and MRE-269, have unveiled the architecture of the ligand-binding pocket. nih.gov

These structures reveal a binding site nestled within the transmembrane (TM) helices of the receptor. For prostacyclin analogues, the binding is typically characterized by a series of specific molecular interactions. The carboxylic acid group (or in this case, the methyl ester) of the α-chain is a critical anchoring point. While the methyl ester of 13,14-Dehydroprostacyclin would not form the same ionic bond as a free carboxylate, it is expected to act as a hydrogen bond acceptor. Docking simulations would likely place the α-chain of this compound in a hydrophilic subpocket near the extracellular side of the receptor. nih.gov

Key amino acid residues within the IP receptor's binding pocket are anticipated to play a crucial role in stabilizing the ligand. Based on the binding modes of other prostacyclin analogues, a hypothetical docking pose of this compound would involve interactions with several key residues. nih.gov The core bicyclic ring structure would likely be situated in a hydrophobic pocket, while the ω-chain, containing the hydroxyl group, would extend deeper into the receptor core, forming additional hydrogen bonds. The presence of the triple bond in the 13,14-position would impart a more linear and rigid conformation to this part of the ω-chain, influencing its fit within the binding site.

Receptor RegionPotential Interacting ResiduesPredicted Interaction TypeRole in Binding
α-Chain Pocket (Extracellular Side)Arg279, Tyr75, Ser168Hydrogen Bonding, Polar InteractionsAnchors the ligand via its methyl ester group.
Core Bicyclic Ring PocketHydrophobic residues from TM helicesVan der Waals Forces, Hydrophobic InteractionsStabilizes the central scaffold of the molecule.
ω-Chain ChannelPolar residues deeper in the pocketHydrogen BondingOrients the ω-chain and contributes to agonist activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. dovepress.com For prostacyclin analogues, QSAR studies can help in identifying the key molecular features that govern their potency and selectivity for the IP receptor. While a specific QSAR model for this compound has not been published, the principles of QSAR can be applied to understand its activity in the context of other related molecules.

A QSAR study on prostacyclin mimetics would involve compiling a dataset of analogues with their corresponding biological activities (e.g., binding affinity Ki or functional potency EC50). capes.gov.br For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

For this compound, key descriptors would include:

Topological Descriptors: Describing the connectivity and branching of the molecular structure.

Electronic Descriptors: Such as partial charges on atoms, which would be important for polar interactions within the receptor.

Steric Descriptors: Like molecular volume and surface area, which relate to how well the molecule fits into the binding pocket.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), indicating the molecule's lipophilicity.

The presence of the 13,14-dehydro group (a triple bond) would significantly influence the steric and electronic descriptors compared to the native prostacyclin. This rigidity in the ω-chain could be a key factor in a QSAR model, potentially contributing to enhanced potency by reducing the entropic penalty upon binding. The methyl ester at the C1 position, in place of a carboxylic acid, would alter the molecule's polarity and hydrogen bonding capacity, another critical parameter in a QSAR model.

Molecular Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
Steric/TopologicalWiener Index, Molecular Shape IndicesReflects the overall size and the rigid, linear nature of the 13,14-dehydro ω-chain.
ElectronicPartial Atomic Charges, Dipole MomentQuantifies the polarity of the methyl ester and hydroxyl groups for receptor interactions.
HydrophobicLogPIndicates the molecule's ability to cross cell membranes and interact with hydrophobic regions of the receptor.

Conformational Analysis and Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of molecules, which are crucial for their biological function. mdpi.comrowan.edu For this compound, these methods can predict its preferred three-dimensional shape in solution and when bound to the IP receptor.

The defining structural feature of this compound is the triple bond in the ω-chain. This feature imposes a significant conformational constraint, making this part of the molecule more rigid and linear compared to the corresponding single or double bond in other prostacyclin analogues. Conformational analysis would likely reveal a smaller number of low-energy conformations for the ω-chain, which could be advantageous for receptor binding by pre-organizing the molecule into a bioactive conformation.

Molecular dynamics simulations of the ligand-receptor complex could further illuminate the binding process and the mechanism of receptor activation. rsc.org An MD simulation would model the movements of the ligand, the receptor, and the surrounding environment (water and lipid bilayer) over time. This would allow researchers to observe the stability of the binding pose predicted by docking, identify key dynamic interactions, and understand how the binding of this compound induces conformational changes in the receptor that lead to G protein coupling and downstream signaling. The rigidity of the ω-chain might lead to a more stable and prolonged interaction with specific residues, potentially explaining its high potency.

Structural FeatureConformational ImpactImplication for Biological Activity
Bicyclic CoreRelatively rigid, defines the central scaffold.Provides a stable platform for the α and ω chains.
α-Chain (with Methyl Ester)Flexible, with multiple possible orientations.Allows for optimal positioning within the binding pocket's entrance.
ω-Chain (with 13,14-Dehydro)Rigid and linear due to the triple bond.Reduces conformational flexibility, potentially lowering the entropic cost of binding and enhancing potency.

Future Directions and Unexplored Avenues in Academic Research

Elucidation of Novel Signaling Pathways and Cellular Targets

The canonical signaling pathway for prostacyclin (PGI2) and its analogs involves the activation of the Gs protein-coupled prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgcvpharmacology.com This cascade is central to its well-documented effects on vasodilation and inhibition of platelet aggregation. cvpharmacology.comnih.gov However, emerging research suggests that the signaling pathways of prostanoids are more complex than previously understood.

A significant future direction is to investigate whether 13,14-dehydroprostacyclin methyl ester engages in non-canonical signaling. Research indicates that PGI2 itself can act through nuclear receptors, specifically the peroxisome proliferator-activated receptors (PPARs), with a particular affinity for PPARδ. nih.govresearchgate.net This suggests a novel mechanism for PGI2 action that could influence gene expression and cellular metabolism, extending its biological role beyond membrane receptor-mediated events. nih.govresearchgate.net It is a critical, unexplored question whether this compound also serves as a ligand for PPARs or other nuclear receptors.

Future studies should aim to:

Determine the binding affinity of this compound to different PPAR isoforms (α, γ, and δ).

Investigate downstream effects of potential PPAR activation, such as changes in gene transcription related to inflammation and lipid metabolism in target cells like endothelial cells and macrophages.

Explore potential "crosstalk" between the canonical IP receptor-cAMP pathway and any newly identified nuclear receptor pathways. nih.gov

Development of Advanced Analytical Techniques for In Situ Studies

A major challenge in eicosanoid research is the accurate measurement of these lipid mediators in biological systems. nih.gov Eicosanoids are typically present at very low concentrations and have short half-lives, making their detection and quantification difficult. creative-proteomics.com While this compound is noted for its enhanced stability compared to native prostacyclin, sensitive and specific analytical methods are still required for detailed pharmacokinetic and pharmacodynamic studies. nih.govnih.gov

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for eicosanoid analysis, offering high sensitivity and selectivity. nih.govcreative-proteomics.com However, future research should focus on developing more advanced techniques for in situ analysis, which would allow for the visualization and quantification of the compound within tissues and cells in real-time.

Key research and development areas include:

Imaging Mass Spectrometry (IMS): This technique could be adapted to map the spatial distribution of this compound within specific tissues, providing insights into its local concentration at sites of action. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS): HRMS can aid in the unambiguous identification of the parent compound and its metabolites, even in complex biological matrices. creative-proteomics.com

Development of Novel Probes: The design of fluorescent or radiolabeled probes based on the structure of this compound could enable its visualization in living cells using advanced microscopy techniques, offering a dynamic view of its cellular uptake and subcellular localization.

Exploration of Stereoisomeric Effects on Biological Activity

The biological activity of prostaglandins (B1171923) and their analogs is highly dependent on their stereochemistry. nih.gov The synthesis of this compound results in a specific stereochemical configuration, particularly at the C-5 and C-6 positions, which is crucial for its potent activity. nih.govnih.gov However, a comprehensive investigation into how other stereoisomers of this compound affect biological activity has not been conducted.

Future research should systematically synthesize different stereoisomers of this compound and compare their biological activities. This would involve:

Stereoselective Synthesis: Developing synthetic routes to isolate or create specific isomers, such as enantiomers or diastereomers.

Comparative Biological Assays: Evaluating the binding affinity of each isomer for the IP receptor and PPARs.

Functional Studies: Comparing the potency of each isomer in functional assays, such as platelet aggregation inhibition and smooth muscle relaxation.

This line of research could lead to the identification of isomers with enhanced potency, greater receptor selectivity, or novel biological activities, providing a deeper understanding of the structure-activity relationship.

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" technologies can provide an unbiased, global view of the molecular changes induced by the compound in cells and tissues.

Future research should leverage these technologies to move beyond single-pathway analysis:

Transcriptomics (RNA-seq): To identify all genes whose expression is altered in target cells (e.g., endothelial cells, platelets) following exposure to the compound. This could reveal novel cellular processes regulated by this prostacyclin analog.

Proteomics: To quantify changes in the entire protein landscape of cells in response to the compound. This can validate transcriptomic findings and identify post-translational modifications that affect cellular signaling.

Metabolomics: To analyze the global changes in small-molecule metabolites. This could uncover shifts in cellular metabolism, for instance, in arachidonic acid pathways, and help identify the compound's own metabolic fate. creative-proteomics.com

By integrating data from these different omics layers, researchers can construct comprehensive models of the compound's mechanism of action and its network-level effects on cellular physiology.

Investigation of Degradation Pathways and Metabolite Activity in Research Settings

While this compound is known to be more stable than native PGI2, it is not inert and will be metabolized and degraded in biological systems. nih.govnih.gov The metabolic fate of this compound is a critical, yet largely unexplored, area of research. Understanding its degradation pathways and the biological activity of its metabolites is essential for interpreting experimental results. For instance, native PGI2 is rapidly hydrolyzed to the less active 6-keto-PGF1α. nih.gov The analogous metabolites of this compound are unknown.

A focused research effort is needed to:

Identify Metabolites: Utilize LC-MS/MS and HRMS to identify the major metabolites of this compound in various in vitro and in vivo research models. nih.gov

Characterize Degradation Pathways: Elucidate the enzymatic pathways responsible for its metabolism.

Synthesize and Test Metabolites: Chemically synthesize the identified metabolites and test them in biological assays to determine if they retain any of the parent compound's activity, have different activities, or are inactive.

This research will provide a complete picture of the compound's lifecycle in a biological environment and clarify whether the observed effects are solely due to the parent compound or a combined effect with its metabolites.

Q & A

Basic: What is the established synthesis pathway for 13,14-dehydroprostacyclin methyl ester, and how does its stability compare to prostacyclin?

The synthesis begins with 13,14-dehydro-PGF2α, a prostaglandin derivative. A key step involves forming a 5-bromo-6,9α-epoxy intermediate, followed by esterification and dehydrobromination to yield the prostacyclin analog. The methyl ester modification enhances stability at physiological pH (7.5) compared to prostacyclin, which rapidly hydrolyzes in aqueous media . Stability is critical for in vitro assays, as the methyl ester group reduces susceptibility to enzymatic degradation, prolonging bioactivity in platelet aggregation studies .

Basic: What experimental models are used to evaluate its platelet aggregation inhibition and vasodilatory effects?

Platelet aggregation assays typically employ adenosine diphosphate (ADP) or collagen as inducing agents, with inhibitory potency measured via turbidimetric methods. For vascular effects, isolated perfused heart models (e.g., rat or dog) assess coronary blood flow changes. The compound exhibits nanomolar efficacy in both platelet inhibition and renal vasodilation, with comparative studies showing its activity parallels prostacyclin but with prolonged duration due to stability .

Advanced: How can researchers resolve contradictory data on its vasodilatory potency across different experimental models?

Discrepancies arise from species-specific receptor expression (e.g., IP vs. TP receptors), tissue selectivity, and metabolic stability. For example, in feline pulmonary vasculature, divergent responses to arachidonic acid metabolites highlight the importance of receptor profiling. To address contradictions:

  • Use receptor antagonists (e.g., RO1138452 for IP receptors) to isolate signaling pathways.
  • Compare in vitro (isolated vessels) and in vivo (whole-organ perfusion) models to assess metabolic interference.
  • Standardize agonist concentrations and pre-treatment protocols to minimize variability .

Advanced: What methodological strategies optimize synthesis yield and purity?

Taguchi experimental design, adapted from biodiesel production studies, can systematically optimize reaction parameters (e.g., catalyst type, temperature, molar ratios). Key steps include:

  • Selecting orthogonal arrays (e.g., L9) to test variables like bromination efficiency or esterification duration.
  • Using ANOVA to identify dominant factors (e.g., catalyst concentration contributes >75% to yield in analogous reactions).
  • Validating purity via HPLC or GC-MS, referencing methyl ester content tables for quality control .

Methodological: How do researchers validate the stereochemical configuration at C-5 and C-6?

Stereochemistry is confirmed via:

  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate axial/equatorial substituents.
  • X-ray crystallography : Resolves absolute configuration, as seen in prostaglandin analogs like 13,14-dihydro Prostaglandin E1 .
  • Mechanistic reasoning : Epoxide ring-opening trajectories during synthesis provide indirect evidence for stereochemical outcomes .

Advanced: What analytical challenges arise in quantifying in vivo metabolite profiles?

Challenges include:

  • Low endogenous concentrations : Use LC-MS/MS with deuterated internal standards (e.g., Prostaglandin D2-d4) for sensitivity.
  • Matrix interference : Solid-phase extraction (SPE) protocols for plasma/tissue homogenates reduce background noise.
  • Isomer discrimination : Chiral columns (e.g., CHIRALPAK®) separate enantiomers of unstable metabolites .

Basic: What safety protocols are recommended for handling this compound?

While classified as non-hazardous per EU regulations:

  • Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Store at -20°C under inert gas (argon) to prevent oxidation.
  • Dispose via incineration, adhering to institutional guidelines for prostaglandin analogs .

Advanced: How do researchers design dose-response studies to balance efficacy and off-target effects?

  • Dose-ranging : Start with nanomolar increments (1–100 nM) based on platelet aggregation IC50 values.
  • Off-target profiling : Screen against related prostanoid receptors (EP, FP) using radioligand binding assays.
  • Toxicokinetics : Monitor renal/hepatic markers in animal models to identify metabolite accumulation risks .

Methodological: What statistical approaches are used to analyze contradictory in vitro vs. in vivo data?

  • Meta-analysis : Pool data from multiple studies (e.g., platelet inhibition vs. coronary flow assays) using random-effects models.
  • Bland-Altman plots : Quantify agreement between in vitro potency and in vivo efficacy.
  • Pathway enrichment analysis : Identify confounding variables (e.g., nitric oxide synthase activity) that modulate responses .

Advanced: How can computational modeling predict its interactions with cyclooxygenase (COX) isoforms?

  • Molecular docking : Use crystal structures of COX-1/2 (PDB IDs: 1EQG, 5KIR) to predict binding affinities.
  • MD simulations : Assess stability of the methyl ester group in the COX active site over 100-ns trajectories.
  • QSAR models : Corporate electronic parameters (e.g., logP, polar surface area) to optimize analogs for selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.